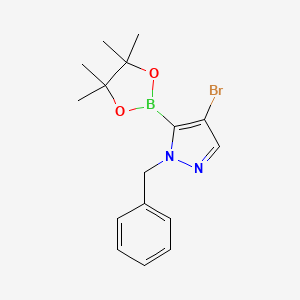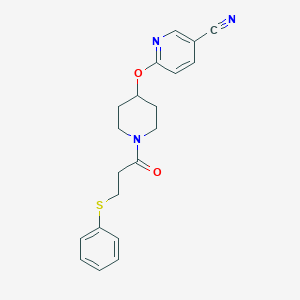
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, serve as crucial building blocks in drug design. Their six-membered heterocyclic structure makes them versatile for constructing biologically active compounds. Researchers explore various synthetic routes to modify the piperidine moiety, aiming to enhance drug efficacy, selectivity, and pharmacokinetics. This compound could be a starting point for developing novel drugs targeting specific diseases or biological pathways .
Spiro Compounds and Natural Product Synthesis
Spiropiperidines, characterized by a spiro-fused piperidine ring, have attracted attention due to their unique structural features and biological activities. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile as a precursor to synthesize spiro derivatives. These compounds often exhibit interesting pharmacological properties and can serve as lead compounds for drug discovery .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers explore MCRs involving piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, to access diverse chemical space. These reactions enable the assembly of multiple fragments in a single step, making them valuable for drug discovery and chemical biology .
Biological Evaluation and Pharmacological Activity
Scientists investigate the biological properties of piperidine-containing compounds, including their interactions with biological targets (enzymes, receptors, etc.). 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile may exhibit specific binding affinities or modulate cellular pathways. Pharmacological assays help assess its potential as an anticancer, antiviral, or anti-inflammatory agent .
Catalysis and Functionalization
Researchers explore catalytic methods to functionalize piperidine rings. Hydrogenation, cyclization, cycloaddition, and annulation reactions allow the introduction of diverse substituents. 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile could serve as a substrate for such transformations, leading to valuable intermediates or bioactive molecules .
Chemical Biology and Target Identification
Chemical probes based on piperidine scaffolds help identify biological targets. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile to explore protein–ligand interactions, receptor binding, and cellular effects. These studies contribute to understanding disease mechanisms and aid in drug discovery .
Propiedades
IUPAC Name |
6-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-14-16-6-7-19(22-15-16)25-17-8-11-23(12-9-17)20(24)10-13-26-18-4-2-1-3-5-18/h1-7,15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNPPTYXFSYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)
![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)
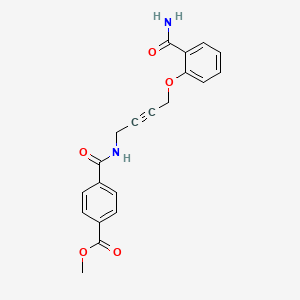
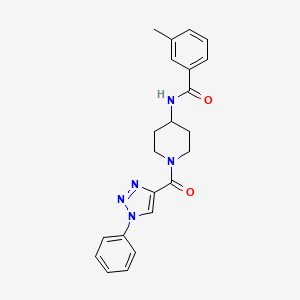
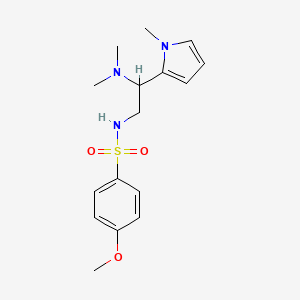
![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)
![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)
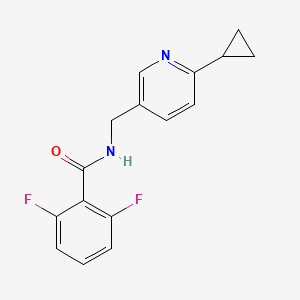
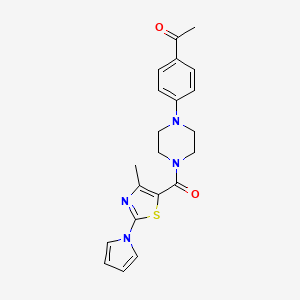
![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)
